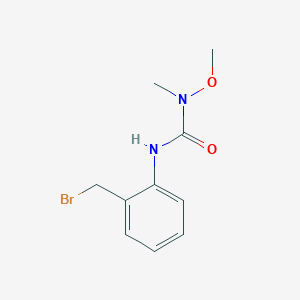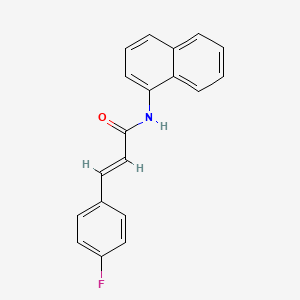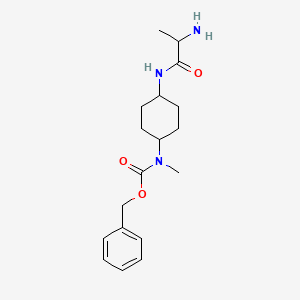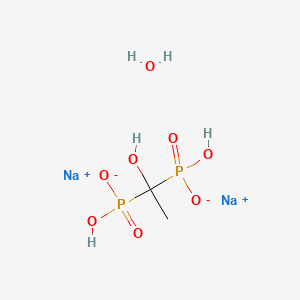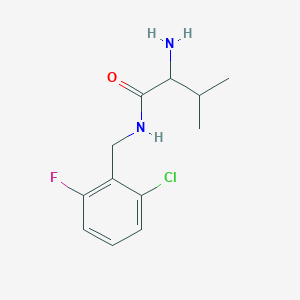![molecular formula C13H20N2O B14795911 2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amide functional group, an amino group, and a chiral center, making it an interesting subject for stereochemical studies and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-1-propanol, 4-methylbenzyl chloride, and ethylamine.
Protection of Amino Group: The amino group of (S)-2-amino-1-propanol is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Alkylation: The protected amino alcohol is then alkylated with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection: The protecting group is removed to yield the free amine.
Amidation: The free amine is then reacted with ethylamine and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide product.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products
Oxidation: Hydroxylated or oxidized derivatives.
Reduction: Reduced amide or amine derivatives.
Substitution: Substituted benzyl or ethyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound can be used in the development of novel materials with specific properties, such as chiral catalysts or ligands.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chiral center can influence the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide
- (S)-2-Amino-N-methyl-N-(4-methylbenzyl)propanamide
- (S)-2-Amino-N-ethyl-N-(4-chlorobenzyl)propanamide
Uniqueness
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide is unique due to its specific chiral configuration and the presence of the 4-methylbenzyl group. This configuration can result in distinct stereochemical properties and biological activities compared to its analogs. The compound’s specific functional groups and chiral center make it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-7-5-10(2)6-8-12/h5-8,11H,4,9,14H2,1-3H3 |
Clave InChI |
LSJMMJCEGWNIGU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=C(C=C1)C)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)

![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)

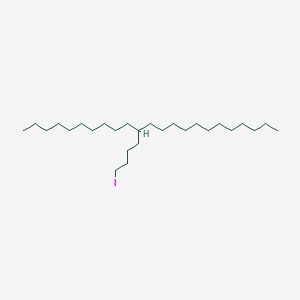
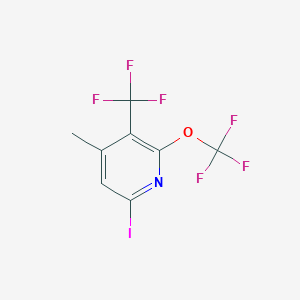
![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)
